N-Allylbenzothiazolium Bromide

Overview

Description

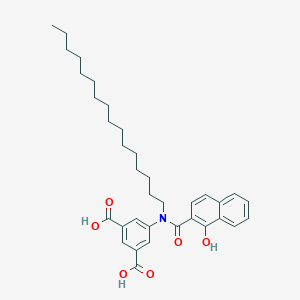

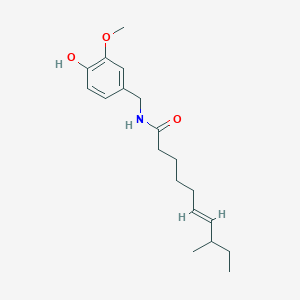

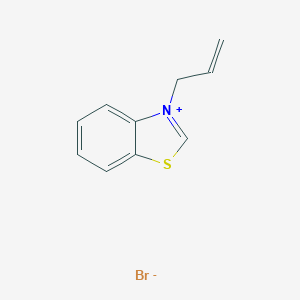

N-Allylbenzothiazolium bromide (ABTB) is an organic compound that has been widely studied in the scientific community for its potential uses in laboratory experimentation. ABTB is a colorless or light yellow crystalline solid with a melting point of around 92°C. It is an alkylating agent, meaning it can be used to modify the structure of other molecules. The synthesis of ABTB is relatively simple and the compound has been used in a number of research applications.

Scientific Research Applications

Spectroscopic Studies and Electronic Structure

- Spectroscopic Properties : A study by Gáplovský et al. (2002) explored the UV-vis and fluorescence spectra of benzothiazolium bromides, including N-allylbenzothiazolium bromide. The research focused on the effects of substitution and solvent on their electronic structure and spectra, suggesting these compounds as potential nonlinear optical (NLO) materials (Gáplovský et al., 2002).

Synthetic Applications

Synthesis of Benzothiazolium Salts : Tadjieva et al. (2020) described the synthesis of water-soluble diallyl monomer N, N- diallylbenzotriazolium bromide, a study relevant to the understanding of benzothiazolium salts synthesis, including this compound (Tadjieva et al., 2020).

Formation of Benzothiazolin-2-ylidene Complexes : Huynh et al. (2006) investigated the reaction of allyl bromide with benzothiazole, yielding this compound derivatives. This study is significant for understanding the chemical reactions and potential applications of this compound (Huynh et al., 2006).

Reactions with N-Phenacylbenzothiazolium Bromides : Research by Sahoo and Pan (2019) developed an aerobic hydrolysis-cascade reaction with N-phenacylbenzothiazolium bromides, which is related to the reactivity of this compound in chemical syntheses (Sahoo & Pan, 2019).

Catalytic Applications

- Visible-Light-Driven Palladium Catalysis : A study by Sun et al. (2018) on the oxy-alkylation of allylamines with unactivated alkyl bromides and CO2 underlines the catalytic potential of compounds related to this compound (Sun et al., 2018).

Miscellaneous Applications

Weed Management in Agriculture : Bangarwa et al. (2012) studied the use of allyl isothiocyanate, a related compound, for weed control in agriculture, which may provide insights into similar applications for this compound (Bangarwa et al., 2012).

Reactions with 2-Aza-1,3,5-trienes : Research by Nedolya et al. (2015) on the reaction of allylic and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, which are similar to this compound, offers further insights into its reactivity and potential applications (Nedolya et al., 2015).

Safety and Hazards

Mechanism of Action

N-Allylbenzothiazolium Bromide, also known as 3-Allylbenzo[d]thiazol-3-ium bromide, is a chemical compound with the molecular formula C10H10NS.Br and a molecular weight of 256.16 . This compound is used as an intermediate for organic synthesis and has antimicrobial properties . Here is a general overview based on the information available:

properties

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936901 | |

| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16407-55-9 | |

| Record name | Benzothiazolium, 3-allyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does the research paper provide regarding the impact of substituents on the spectroscopic properties of N-Allylbenzothiazolium Bromide derivatives?

A1: The research paper investigates the UV-Vis and fluorescence spectra of 2-[2-(4-cyclaminophenyl)ethen-1-yl]benzothiazoles and their this compound counterparts []. While the paper doesn't directly focus on this compound itself, it explores how incorporating this moiety, along with other substituents, influences the photophysical properties of the studied compounds. The study observes that both the solvent polarity and the nature of the substituents on the benzothiazole ring significantly affect the absorption and emission characteristics. This suggests that modifications to the this compound structure can be used to fine-tune its optical properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.